N-Ethyl Bimatoprost
CAS No.:
Cat. No.: VC0205454
Molecular Formula: C₂₇H₄₁NO₄
Molecular Weight: 443.62
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₇H₄₁NO₄ |
|---|---|
| Molecular Weight | 443.62 |
Introduction
Chemical Identity and Structure
N-Ethyl Bimatoprost is chemically identified as Bimatoprost Diethyl Amide, representing a structural modification of the parent compound bimatoprost. It is classified as an impurity of Bimatoprost Acid, which itself is a metabolically stable analog of prostaglandin F2α (PGF2α) . The structural modification involves the ethyl groups attached to the amide nitrogen, distinguishing it from the standard bimatoprost molecule.
Molecular Characteristics
The molecular characteristics of N-Ethyl Bimatoprost are summarized as follows:
| Parameter | Value |
|---|---|
| Molecular Formula | C27H41NO4 |
| Molecular Weight | 443.62 g/mol |
| Chemical Name | N-Ethyl Bimatoprost (Bimatoprost Diethyl Amide) |
| CAS Number | Not Available |
| Catalogue Number | C234563 |
The molecular structure of N-Ethyl Bimatoprost features a modified amide group compared to bimatoprost (C25H37NO4, molecular weight: 415.57 g/mol) . This modification likely affects its receptor binding properties and pharmacokinetic profile.
Structural Relationship to Bimatoprost
To understand N-Ethyl Bimatoprost, it is essential to recognize its relationship to bimatoprost. Standard bimatoprost has the IUPAC name (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide . N-Ethyl Bimatoprost features additional ethylation at the nitrogen position of the amide group, resulting in a diethyl amide structure rather than the monoethyl amide structure of bimatoprost.
Physical and Chemical Properties
N-Ethyl Bimatoprost exhibits distinct physical and chemical properties that influence its handling, storage, and potential applications in pharmaceutical research and development.
Physical Characteristics
The physical characteristics of N-Ethyl Bimatoprost are documented as follows:
These physical properties provide important considerations for laboratory handling and formulation development for any potential pharmaceutical applications.
Chemical Reactivity
While specific chemical reactivity data for N-Ethyl Bimatoprost is limited, inferences can be made based on its structure and relationship to bimatoprost. As a prostaglandin analog with multiple functional groups including hydroxyl groups and an amide linkage, it likely undergoes similar chemical reactions to bimatoprost, such as oxidation and hydrolysis. Bimatoprost is known to undergo oxidation, N-deethylation, and glucuronidation when systemically absorbed , and N-Ethyl Bimatoprost may have related metabolic pathways with potential modifications due to its diethylated amide structure.
Pharmacological Profile
Receptor Binding and Activity
N-Ethyl Bimatoprost is described as a potent agonist for the FP receptor , similar to its parent compound bimatoprost. Bimatoprost has been established as a prostaglandin FP receptor agonist , and the structural similarity suggests N-Ethyl Bimatoprost maintains this activity, potentially with altered potency or efficacy.
For context, bimatoprost has demonstrated the following receptor activities:
| Receptor | Action | Organism |
|---|---|---|
| Prostaglandin F2-alpha receptor | Agonist | Humans |
| Prostaglandin E2 receptor EP1 subtype | Agonist | Humans |
| Prostaglandin E2 receptor EP3 subtype | Agonist | Humans |
These receptor interactions are responsible for bimatoprost's therapeutic effects in reducing intraocular pressure. In studies, bimatoprost displaced [3H]prostaglandin F2α from FP receptors with a Ki of approximately 6310±1650 nM and mobilized intracellular calcium via FP receptors with EC50 values of 2940±1663 nM (cloned human FP receptors) and 2200±670 nM (native FP receptors in mouse fibroblasts) .
N-Ethyl Bimatoprost serves as an important reference compound for:
-
Quality control in bimatoprost manufacturing and analysis
-
Structure-activity relationship studies of prostaglandin analogs
-
Investigation of FP receptor pharmacology
As an impurity of Bimatoprost Acid, it also serves as an important analytical marker in pharmaceutical quality control processes.
Comparative Analysis with Bimatoprost
Understanding the similarities and differences between N-Ethyl Bimatoprost and bimatoprost provides valuable insights into structure-activity relationships of prostaglandin analogs.
Structural Comparison
| Feature | Bimatoprost | N-Ethyl Bimatoprost |
|---|---|---|
| Molecular Formula | C25H37NO4 | C27H41NO4 |
| Molecular Weight | 415.57 g/mol | 443.62 g/mol |
| Amide Structure | N-ethyl amide | N-diethyl amide |
| Prostaglandin Framework | Preserved | Preserved |
This structural difference of additional ethylation at the amide nitrogen likely influences the compound's lipophilicity, receptor binding properties, and metabolic stability.
Pharmacological Implications
Bimatoprost has been extensively studied for its ophthalmological applications. Clinical studies have demonstrated that bimatoprost effectively reduces intraocular pressure and has an acceptable side effect profile. For instance, a 12-month prospective trial comparing bimatoprost 0.01% and 0.03% formulations found that the lower concentration maintained efficacy while reducing ocular discomfort and hyperemia .
The pharmacological profile of N-Ethyl Bimatoprost may differ in terms of:
-
Receptor binding affinity and selectivity
-
Potency and efficacy at FP receptors
-
Duration of action
-
Side effect profile
-
Metabolic stability
Further research would be needed to characterize these potential differences and evaluate any therapeutic advantages N-Ethyl Bimatoprost might offer.
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